CCI-007

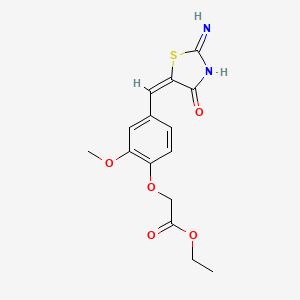

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H16N2O5S |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

ethyl 2-[4-[(E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetate |

InChI |

InChI=1S/C15H16N2O5S/c1-3-21-13(18)8-22-10-5-4-9(6-11(10)20-2)7-12-14(19)17-15(16)23-12/h4-7H,3,8H2,1-2H3,(H2,16,17,19)/b12-7+ |

InChI Key |

KGSKTLMBOLPOTC-KPKJPENVSA-N |

Isomeric SMILES |

CCOC(=O)COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=N)S2)OC |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)NC(=N)S2)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of CCI-007: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCI-007 is a novel small molecule inhibitor identified through a cell-based small molecule library screen.[1][2] It has demonstrated selective cytotoxic activity against specific subtypes of leukemia, particularly those with MLL (Mixed Lineage Leukemia) gene rearrangements (MLL-r), CALM-AF10, and SET-NUP214 translocations.[1][2][3][4] This document provides an in-depth technical overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its effects on cellular pathways.

Core Mechanism of Action

This compound exerts its anti-leukemic effect through a multi-faceted mechanism that culminates in the induction of apoptosis. The compound selectively targets and reduces the viability of a subset of MLL-r leukemia cells, along with CALM-AF10 and SET-NUP214 leukemia cells, while showing no effect on normal cells, solid tumor lines, and other MLL-wild-type leukemia cells.[3][5] The primary mechanism involves the rapid downregulation of key oncogenic transcriptional programs, leading to mitochondrial dysfunction and subsequent programmed cell death.

The proposed mechanism of action for this compound is centered on the disruption of the aberrant transcriptional activity associated with MLL fusion proteins. The rapid decrease in the mRNA levels of MLL target genes suggests that this compound may interfere with transcriptional elongation, a process known to be dysregulated in MLL-r leukemia.

Data Presentation

Table 1: Differential Cytotoxicity of this compound in Human Leukemia Cell Lines

The cytotoxic activity of this compound was evaluated across a panel of MLL-rearranged (MLL-r) and MLL-wild-type (MLL-wt) leukemia cell lines. The 50% inhibitory concentration (IC50) was determined after 72 hours of treatment using an Alamar Blue viability assay.[3]

| Cell Line | Subtype | MLL Status | Translocation | IC50 (µM) | Sensitivity |

| PER-485 | B-cell precursor ALL | MLL-r | t(4;11)(q21;q23) | 3.1 | Sensitive |

| MV4;11 | AML | MLL-r | t(4;11)(q21;q23) | 2.5 | Sensitive |

| MOLM-13 | AML | MLL-r | t(9;11)(p22;q23) | 6.2 | Sensitive |

| THP-1 | AML | MLL-r | t(9;11)(p22;q23) | 5.8 | Sensitive |

| PER-490 | B-cell precursor ALL | MLL-r | t(4;11)(q21;q23) | 4.5 | Sensitive |

| PER-703A | B-cell precursor ALL | MLL-r | t(4;11)(q21;q23) | 3.9 | Sensitive |

| U937 | AML | MLL-wt | CALM-AF10 | 4.7 | Sensitive |

| KP-MO-TS | AML | MLL-wt | CALM-AF10 | 5.1 | Sensitive |

| Loucy | T-ALL | MLL-wt | SET-NUP214 | 3.8 | Sensitive |

| RS4;11 | B-cell precursor ALL | MLL-r | t(4;11)(q21;q23) | >20 | Resistant |

| SEMK2 | B-cell precursor ALL | MLL-r | t(4;11)(q21;q23) | >20 | Resistant |

| KOPN-8 | B-cell precursor ALL | MLL-r | t(11;19)(q23;p13) | >20 | Resistant |

| CEM | T-ALL | MLL-wt | - | >20 | Resistant |

| K562 | CML | MLL-wt | - | >20 | Resistant |

Data sourced from Somers et al., Oncotarget, 2016.[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in MLL-r Leukemia Cells

Caption: this compound inhibits the MLL fusion complex, downregulating key survival genes and inducing apoptosis.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating this compound's effects on leukemia cells.

Experimental Protocols

Cell Viability Assay (Alamar Blue)

-

Cell Seeding: Seed leukemia cell lines in 96-well plates at an appropriate density in their respective culture media.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.63-20 µM) or vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Alamar Blue Addition: Add Alamar Blue reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate for a further 4-6 hours.

-

Fluorescence Reading: Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. IC50 values are determined by non-linear regression analysis using software such as GraphPad Prism.[3]

Apoptosis Assay (Annexin V Staining)

-

Cell Treatment: Treat sensitive MLL-r leukemia cell lines (e.g., PER-485, MV4;11, MOLM-13) with 5 µM this compound or vehicle control for 24 hours.[3]

-

Cell Harvesting: Harvest cells by centrifugation.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.[3][6][7]

Mitochondrial Depolarization Assay (JC-1 Staining)

-

Cell Treatment: Treat sensitive MLL-r cells with 5 µM this compound or vehicle control for up to 24 hours.[8]

-

Cell Harvesting and Washing: Harvest and wash the cells with PBS.

-

JC-1 Staining: Resuspend the cells in media containing the JC-1 dye and incubate at 37°C for 15-30 minutes.

-

Washing: Wash the cells to remove excess dye.

-

Flow Cytometry: Analyze the cells by flow cytometry. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with depolarized mitochondrial membranes, JC-1 remains as monomers and fluoresces green. A shift from red to green fluorescence indicates mitochondrial depolarization.[3]

Quantitative Real-Time RT-PCR (qRT-PCR)

-

Cell Treatment and RNA Extraction: Treat sensitive MLL-r cells with this compound for a short duration (e.g., 3 hours) and extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes for the target genes (HOXA9, MEIS1, CMYC, BCL2) and a housekeeping gene for normalization (e.g., GAPDH).[9]

-

Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.[9]

Conclusion

This compound is a promising small molecule inhibitor with a distinct mechanism of action against MLL-r and other related leukemias. Its ability to rapidly induce apoptosis through the downregulation of key survival genes highlights a potential therapeutic vulnerability in these aggressive hematological malignancies. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on novel anti-leukemic agents. Further development of more metabolically stable and potent analogs of this compound is warranted for future preclinical and clinical investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements | Oncotarget [vendor-stage.oncotarget.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 7. scispace.com [scispace.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. oncotarget.com [oncotarget.com]

CCI-007: A Novel Therapeutic Candidate for MLL-Rearranged Leukemia

An In-depth Technical Guide on the Discovery, Mechanism of Action, and Preclinical Development

This technical guide provides a comprehensive overview of the small molecule CCI-007, a promising therapeutic agent for the treatment of Mixed-Lineage Leukemia (MLL)-rearranged (MLL-r) leukemia. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the preclinical data, experimental methodologies, and the underlying mechanism of action of this compound.

Introduction

Leukemias with rearrangements of the MLL (KMT2A) gene are aggressive hematological malignancies with a particularly poor prognosis, especially in infants.[1][2] These rearrangements lead to the formation of fusion proteins that drive aberrant gene expression, ultimately leading to leukemogenesis.[1][3] A critical downstream effect of MLL fusion proteins is the upregulation of key target genes, including the HOXA9, MEIS1, CMYC, and BCL2 genes, which are essential for the survival of MLL-r leukemia cells.[4][5] The urgent need for more effective and targeted therapies has driven the search for novel small molecules that can disrupt the oncogenic pathways in MLL-r leukemia.[6][7]

This compound was identified through a cell-based small molecule library screen as a compound that selectively induces cytotoxicity in a subset of MLL-r leukemia cell lines.[4][8] Notably, this compound also demonstrated activity against leukemias with CALM-AF10 and SET-NUP214 fusions, which share some common leukemogenic pathways with MLL-r leukemia.[9] This guide details the discovery, in vitro efficacy, and mechanism of action of this compound.

Discovery and Selective Cytotoxicity of this compound

This compound was discovered through a screening of a small molecule library against the infant MLL-r cell line PER-485.[7] Subsequent screening of initial hits against a broader panel of 30 cell lines, including MLL-r, MLL wild-type (MLL-wt) leukemia, solid tumors, and normal cells, identified this compound as a selective inhibitor.[7][8]

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic activity of this compound was evaluated across a panel of leukemia cell lines after 72 hours of treatment using an Alamar Blue assay.[4][8] The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Subtype | MLL Status | This compound IC50 (µM) | Sensitivity |

| PER-485 | MLL-r | Rearranged | 2.5 ± 0.3 | Sensitive |

| RS4;11 | MLL-r | Rearranged | > 20 | Resistant |

| SEM | MLL-r | Rearranged | 3.1 ± 0.4 | Sensitive |

| MV4;11 | MLL-r | Rearranged | 2.8 ± 0.5 | Sensitive |

| KOPN-8 | MLL-r | Rearranged | 4.2 ± 0.6 | Sensitive |

| MONO-MAC-6 | MLL-r | Rearranged | > 20 | Resistant |

| THP-1 | MLL-r | Rearranged | > 20 | Resistant |

| U937 | CALM-AF10 | Wild-Type | 3.5 ± 0.4 | Sensitive |

| LOUCY | SET-NUP214 | Wild-Type | 4.5 ± 0.5 | Sensitive |

| CEM | MLL-wt | Wild-Type | > 20 | Resistant |

| NALM-6 | MLL-wt | Wild-Type | > 20 | Resistant |

| KG-1 | MLL-wt | Wild-Type | > 20 | Resistant |

Data is presented as mean ± standard error from at least three independent experiments.[4][8]

Mechanism of Action

This compound induces rapid, caspase-dependent apoptosis in sensitive MLL-r leukemia cell lines.[4][6] This is accompanied by a significant downregulation of key MLL target genes, suggesting that this compound disrupts the core transcriptional program that drives these leukemias.[5][7]

Treatment with this compound leads to mitochondrial depolarization and the activation of caspases within 24 hours.[4][5] The percentage of apoptotic cells, as measured by Annexin V staining, is significantly increased in sensitive cell lines upon treatment with 5 µM this compound.

Data Presentation: Apoptosis Induction by this compound

| Cell Line | This compound Sensitivity | Mean Increase in Annexin V-Positive Cells (%) |

| PER-485 | Sensitive | 45 ± 5 |

| SEM | Sensitive | 40 ± 6 |

| MV4;11 | Sensitive | 38 ± 4 |

| RS4;11 | Resistant | 5 ± 2 |

| CEM | Resistant | 3 ± 1 |

Data represents the mean ± standard error of the increase in the percentage of Annexin V-positive cells following treatment with 5 µM this compound compared to a vehicle control from at least three independent experiments.[4]

A key mechanistic feature of this compound is its ability to rapidly suppress the characteristic MLL-r gene expression signature.[4][8] Within a few hours of treatment, this compound significantly reduces the mRNA levels of HOXA9, MEIS1, CMYC, and BCL2.[4][6]

Data Presentation: Gene Expression Changes Induced by this compound

| Gene | Cell Line (PER-485, Sensitive) Relative mRNA Expression (vs. DMSO) | Cell Line (RS4;11, Resistant) Relative mRNA Expression (vs. DMSO) |

| HOXA9 | 0.4 ± 0.05 | 0.9 ± 0.1 |

| MEIS1 | 0.3 ± 0.04 | 1.1 ± 0.2 |

| CMYC | 0.5 ± 0.06 | 1.0 ± 0.15 |

| BCL2 | 0.6 ± 0.07 | 0.95 ± 0.1 |

Relative gene expression was calculated using the ΔΔCt method after 3 hours of treatment with 5 µM this compound. Data is normalized to housekeeping genes and expressed relative to a DMSO vehicle control. Assays were run in triplicate, and data represents the mean ± standard error of at least three independent experiments.[4]

Interestingly, the sensitivity of MLL-r cell lines to this compound correlates with the baseline expression levels of MEIS1 and BCL2.[4][6] Resistant MLL-r cell lines exhibit significantly higher baseline expression of these two genes compared to sensitive cell lines, suggesting that these genes may play a role in intrinsic resistance to this compound.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Caption: Proposed mechanism of action of this compound in MLL-rearranged leukemia.

Caption: Experimental workflow for the discovery and characterization of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

-

Cell Lines: A panel of MLL-rearranged, MLL-wild type, CALM-AF10, and SET-NUP214 leukemia cell lines were used (see table in section 2).[10]

-

Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10^4 cells/mL in a final volume of 100 µL per well.

-

Compound Treatment: this compound was serially diluted in culture medium and added to the wells to achieve final concentrations ranging from 0.63 to 20 µM. A vehicle control (DMSO) was also included.

-

Incubation: Plates were incubated for 72 hours at 37°C and 5% CO2.

-

Alamar Blue Addition: 10 µL of Alamar Blue reagent was added to each well.

-

Incubation: Plates were incubated for an additional 4-6 hours.

-

Measurement: Fluorescence was measured using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Viability was calculated as a percentage relative to the vehicle-treated control cells. IC50 values were determined by non-linear regression analysis.[4][8]

-

Cell Treatment: Cells were treated with 5 µM this compound or vehicle (DMSO) for 24 hours.

-

Cell Harvesting: Cells were harvested by centrifugation and washed with cold PBS.

-

Staining: Cells were resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) were added according to the manufacturer's instructions.

-

Incubation: Cells were incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Samples were analyzed on a flow cytometer. Annexin V-positive cells were considered apoptotic.

-

Data Analysis: The percentage of apoptotic cells was determined using flow cytometry analysis software. The increase in apoptosis was calculated by subtracting the percentage of apoptotic cells in the vehicle-treated sample from the this compound-treated sample.[4]

-

Cell Treatment: Cells were treated with 5 µM this compound or vehicle (DMSO) for 3 hours.

-

RNA Extraction: Total RNA was extracted from cells using an RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol.

-

cDNA Synthesis: 1 µg of total RNA was reverse-transcribed to cDNA using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).

-

qRT-PCR: qRT-PCR was performed using TaqMan Gene Expression Assays for HOXA9, MEIS1, CMYC, BCL2, and housekeeping control genes (e.g., GAPDH, ACTB) on a real-time PCR system.

-

Data Analysis: The relative expression of target genes was calculated using the comparative Ct (ΔΔCt) method. Gene expression was normalized to the housekeeping genes and expressed relative to the vehicle-treated control.[4]

Conclusion and Future Directions

This compound is a novel small molecule with selective and rapid cytotoxic activity against a subset of MLL-rearranged leukemias.[4][8] Its mechanism of action involves the induction of apoptosis and the downregulation of critical MLL target genes.[4][6] The correlation between baseline MEIS1 and BCL2 expression and resistance to this compound suggests potential biomarkers for patient stratification and highlights the heterogeneity within MLL-r leukemia.[4] These findings present an exciting new avenue for the development of targeted therapies for these aggressive leukemias. Further preclinical development, including in vivo efficacy and toxicity studies, is warranted to evaluate the full therapeutic potential of this compound. The distinct mechanism of this compound may also offer opportunities for combination therapies with other agents, including those that target pathways of resistance.

References

- 1. Mechanisms of mixed-lineage leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MLL-Rearranged Leukemias—An Update on Science and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | MLL-Rearranged Leukemias—An Update on Science and Clinical Approaches [frontiersin.org]

- 4. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements | Oncotarget [vendor-stage.oncotarget.com]

- 7. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Identifying the Molecular Target of CCI-007: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCI-007 is a novel small molecule inhibitor identified as a potent and selective cytotoxic agent against a subset of leukemias characterized by Mixed Lineage Leukemia (MLL) gene rearrangements (MLL-r), as well as those with CALM-AF10 and SET-NUP214 translocations.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental findings related to this compound. While the direct molecular target of this compound remains to be definitively identified, this document details the significant downstream effects and the putative signaling pathways modulated by the compound. The information presented herein is based on the foundational study by Somers et al. (2016) in Oncotarget.

Introduction

Leukemias with MLL rearrangements are aggressive hematological malignancies with a particularly poor prognosis in infants.[3] These cancers are driven by chromosomal translocations involving the MLL1 gene, leading to the expression of fusion proteins that aberrantly regulate gene transcription, ultimately promoting leukemogenesis. Key downstream targets of MLL fusion proteins include the HOXA9, MEIS1, CMYC, and BCL2 genes, which are critical for the survival and proliferation of leukemia cells.[2][3][4] this compound was discovered through a phenotypic screening campaign aimed at identifying compounds that selectively kill MLL-rearranged leukemia cells.[1]

Discovery of this compound: A Phenotypic Screening Approach

This compound was identified from a library of 34,000 small molecules through a cell-based viability screen.[1] The primary screen utilized the MLL-rearranged infant acute lymphoblastic leukemia cell line PER-485 and the MLL-wild-type neuroblastoma cell line BE(2)-C as a counterscreen to identify selective inhibitors.[1] Initial hits were further evaluated against a broader panel of cancer cell lines and normal cells to confirm selectivity.

Experimental Workflow for the Identification of this compound

Caption: Workflow for the discovery of this compound.

Quantitative Analysis of this compound Cytotoxicity

This compound demonstrates selective cytotoxicity against a subset of MLL-rearranged leukemia cell lines and other leukemias with similar gene expression signatures, such as those with CALM-AF10 and SET-NUP214 fusions.[1][2] The half-maximal inhibitory concentrations (IC50) were determined after 72 hours of treatment using an Alamar Blue viability assay.[2]

| Cell Line | Subtype | MLL Status | This compound IC50 (µM) | Sensitivity |

| Sensitive | ||||

| PER-485 | BCP-ALL | MLL-AF4 | 1.8 | Sensitive |

| MOLM-13 | AML | MLL-AF9 | 2.5 | Sensitive |

| MV4;11 | AML | MLL-AF4 | 3.1 | Sensitive |

| THP-1 | AML | MLL-AF9 | 4.5 | Sensitive |

| KP-MO-TS | AML | CALM-AF10 | 2.2 | Sensitive |

| U937 | AML | CALM-AF10 | 3.8 | Sensitive |

| LOUCY | T-ALL | SET-NUP214 | 4.1 | Sensitive |

| Resistant | ||||

| RS4;11 | BCP-ALL | MLL-AF4 | > 20 | Resistant |

| SEM | BCP-ALL | MLL-AF4 | > 20 | Resistant |

| KOPN-8 | BCP-ALL | MLL-ENL | > 20 | Resistant |

| REH | BCP-ALL | MLL-wt | > 20 | Resistant |

| NALM-6 | BCP-ALL | MLL-wt | > 20 | Resistant |

| CEM | T-ALL | MLL-wt | > 20 | Resistant |

| JURKAT | T-ALL | MLL-wt | > 20 | Resistant |

| K562 | CML | MLL-wt | > 20 | Resistant |

Mechanism of Action: Induction of Apoptosis and Gene Signature Reversal

This compound induces rapid, caspase-dependent apoptosis in sensitive leukemia cell lines.[2][4] This is preceded by mitochondrial depolarization.[2][4] A key finding is that this compound treatment leads to a significant downregulation of the mRNA levels of critical MLL target genes, including HOXA9, MEIS1, CMYC, and BCL2, within a few hours of exposure.[2][5]

Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of this compound action.

Determinants of Sensitivity and Resistance

The sensitivity of MLL-rearranged leukemia cells to this compound is associated with their baseline gene expression profiles.[1] Resistant MLL-r cell lines exhibit significantly higher baseline mRNA levels of MEIS1 and BCL2 compared to their sensitive counterparts.[2][4] This suggests that this compound is most effective in a subpopulation of MLL-r leukemias that are dependent on lower levels of these key survival factors.

Logical Relationship of this compound Sensitivity

Caption: Determinants of this compound sensitivity.

Experimental Methodologies

The following methodologies were employed in the characterization of this compound:

Cell Viability Assay

-

Method: Alamar Blue assay.

-

Procedure: Cells were seeded in 96-well plates and treated with this compound over a concentration range (0.63-20 µM) for 72 hours. Alamar Blue reagent was added, and fluorescence was measured to determine cell viability relative to vehicle-treated controls.[2] IC50 values were calculated using a point-to-point spline fit.[2]

Apoptosis Analysis

-

Method: Annexin V and Propidium Iodide (PI) Staining.

-

Procedure: Cells were treated with 5 µM this compound for 24 hours.[2] Staining with fluorescently labeled Annexin V and PI was performed, followed by analysis on a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.[2]

Mitochondrial Membrane Potential Assay

-

Method: JC-1 Staining.

-

Procedure: Cells were treated with 5 µM this compound for 6 or 24 hours.[2] The cells were then incubated with the JC-1 dye. Mitochondrial depolarization is indicated by a shift in fluorescence from red to green, which was quantified by flow cytometry.[2]

Gene Expression Analysis

-

Method: Quantitative Real-Time PCR (qRT-PCR) and Microarray.

-

Procedure: RNA was isolated from cells treated with this compound for various time points. For qRT-PCR, cDNA was synthesized, and the expression of target genes (HOXA9, MEIS1, CMYC, BCL2) was measured relative to a housekeeping gene. For microarray analysis, whole-genome expression profiling was performed on RNA from PER-485 cells treated with this compound for 3 hours to identify global changes in the MLL-r gene signature.[6]

Conclusion and Future Directions

This compound is a promising small molecule inhibitor that selectively induces apoptosis in a subset of MLL-rearranged leukemias. Its rapid mechanism of action, which involves the downregulation of key leukemogenic driver genes, distinguishes it from other MLL-targeted therapies.[6] The primary challenge and the most critical next step in the development of this compound is the definitive identification of its direct molecular target(s). Target deconvolution studies, such as affinity chromatography, chemical proteomics, or computational modeling, are necessary to elucidate the precise protein(s) with which this compound interacts to exert its potent anti-leukemic effects. Understanding the direct target will be instrumental in optimizing the therapeutic potential of this compound and developing the next generation of inhibitors for this aggressive form of leukemia.

References

- 1. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements | Oncotarget [vendor-stage.oncotarget.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Wugen to Present Correlative Data and Long-Term Follow-Up Updates for Off-the-Shelf, Allogeneic CD7-Targeted CAR-T Cell therapy at the 2025 ASH Annual Meeting [markets.financialcontent.com]

- 6. oncotarget.com [oncotarget.com]

The Role of CCI-007 in Inducing Apoptosis in Leukemia Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukemia, particularly subtypes with Mixed-Lineage Leukemia (MLL) gene rearrangements, presents a significant therapeutic challenge, often associated with aggressive disease and poor prognosis. The small molecule CCI-007 has emerged as a promising cytotoxic agent that selectively induces apoptosis in a subset of MLL-rearranged (MLL-r), CALM-AF10, and SET-NUP214 leukemia cells while sparing normal cells.[1][2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role in triggering programmed cell death in leukemia cells. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways.

Introduction

Mixed-lineage leukemia, characterized by chromosomal translocations involving the MLL gene, is a highly aggressive hematological malignancy, especially prevalent in infants.[2][4] The resulting MLL fusion proteins drive aberrant gene expression, leading to uncontrolled proliferation and survival of leukemic blasts.[2] Key downstream targets of MLL fusion proteins include the HOXA9, MEIS1, CMYC, and BCL2 genes, which are critical for leukemogenesis and cell survival.[1][2][5] this compound was identified through a cell-based small molecule library screen as a compound that selectively diminishes the viability of a subset of MLL-r leukemia cells.[1][3] Unlike other MLL1 inhibitors that take days to show an effect, this compound acts rapidly, inducing apoptosis within hours of treatment.[1][5]

Mechanism of Action: Induction of Caspase-Dependent Apoptosis

This compound's primary mechanism for eliminating leukemia cells is the induction of rapid, caspase-dependent apoptosis.[1][2][3] This programmed cell death is initiated through the intrinsic or mitochondrial pathway, as evidenced by significant mitochondrial depolarization observed in treated cells.[2][5]

Activation of the Apoptotic Cascade

Treatment of sensitive leukemia cell lines with this compound leads to a significant increase in the population of Annexin V-positive cells, an early marker of apoptosis.[1] This is followed by the activation of key executioner caspases. Specifically, this compound treatment results in the cleavage and activation of caspase-3 and the subsequent cleavage of its substrate, poly (ADP-ribose) polymerase (PARP).[1][5] The dependence on caspase activity is confirmed by experiments where pre-treatment with a pan-caspase inhibitor, Q-VD-OPh, rescues the cells from this compound-induced apoptosis.[1]

Downregulation of Key Survival Genes

A critical aspect of this compound's mechanism is its ability to rapidly alter the MLL-r gene expression signature.[1][2][3] Within hours of treatment, this compound leads to a marked downregulation of the mRNA levels of crucial MLL target genes, including HOXA9, MEIS1, CMYC, and the anti-apoptotic gene BCL2.[1][5] The downregulation of these survival-promoting genes is a key upstream event that likely contributes to the initiation of the apoptotic cascade.

Interestingly, the sensitivity of MLL-r leukemia cells to this compound correlates with the baseline expression levels of MEIS1 and BCL2.[1][2][3] Cell lines with lower baseline expression of these genes are more susceptible to this compound, while resistant cells exhibit significantly higher baseline levels.[1][2][5]

Quantitative Data Summary

The cytotoxic and pro-apoptotic effects of this compound have been quantified across various leukemia cell lines. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of this compound in Leukemia Cell Lines

| Cell Line | Subtype | This compound Sensitivity | IC50 (µM) |

| PER-485 | MLL-r (ALL) | Sensitive | Low micromolar |

| MOLM-13 | MLL-r (AML) | Sensitive | Low micromolar |

| MV4;11 | MLL-r (AML) | Sensitive | Low micromolar |

| THP-1 | MLL-r (AML) | Sensitive | Low micromolar |

| PER-490 | MLL-r | Sensitive | Low micromolar |

| PER-703A | MLL-r | Sensitive | Low micromolar |

| KP-MO-TS | CALM-AF10 | Sensitive | Not specified |

| U937 | CALM-AF10 | Sensitive | Not specified |

| Loucy | SET-NUP214 | Sensitive | Not specified |

| CEM | MLL-wt | Resistant | Not affected |

| RS4;11 | MLL-r (ALL) | Resistant | Not affected |

| SEMK2 | MLL-r | Resistant | Not specified |

| KOPN-8 | MLL-r | Resistant | Not specified |

| PER-785A | MLL-r | Resistant | Not specified |

| PER-826A | MLL-r | Resistant | Not specified |

| Data extracted from Somers et al., 2016.[1][6] |

Table 2: Induction of Apoptosis by this compound

| Cell Line | Treatment (5 µM this compound, 24h) | Increase in Annexin V-Positive Cells (Mean ± SE) |

| PER-485 | This compound | ~40% |

| MOLM-13 | This compound | ~35% |

| MV4;11 | This compound | ~30% |

| CEM | This compound | No significant increase |

| RS4;11 | This compound | No significant increase |

| Data is an approximation based on graphical representation from Somers et al., 2016.[1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the role of this compound in inducing apoptosis.

Cell Viability Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Method:

-

Leukemia cell lines are seeded in 96-well plates.

-

Cells are treated with a serial dilution of this compound or vehicle control (DMSO).

-

After a specified incubation period (e.g., 72 hours), cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Blue).

-

Fluorescence is measured, and data are normalized to vehicle-treated controls.

-

IC50 values are calculated using non-linear regression analysis.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

-

Method:

-

Cells are treated with this compound or vehicle control for a specified time (e.g., 24 hours).

-

Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature for 15 minutes.

-

The stained cells are analyzed by flow cytometry.

-

The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Western Blotting for Apoptosis Markers

-

Objective: To detect the cleavage of caspase-3 and PARP as markers of apoptosis.

-

Method:

-

Cells are treated with this compound, a positive control (e.g., cisplatin), or vehicle control.

-

Cell lysates are prepared using RIPA buffer supplemented with protease inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against total and cleaved caspase-3, and total and cleaved PARP.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantitative Real-Time RT-PCR (qRT-PCR)

-

Objective: To measure the mRNA expression levels of MLL target genes.

-

Method:

-

RNA is extracted from this compound-treated and control cells using a suitable RNA isolation kit.

-

cDNA is synthesized from the RNA template using reverse transcriptase.

-

qRT-PCR is performed using gene-specific primers for HOXA9, MEIS1, CMYC, BCL2, and a housekeeping gene (e.g., GAPDH).

-

The relative expression of target genes is calculated using the ΔΔCt method.

-

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptotic Pathway in MLL-r Leukemia

References

- 1. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Possesses Anti-Cancer Activity against Infant MLL-Rearranged Leukemia | MedChemExpress [medchemexpress.eu]

- 5. oncotarget.com [oncotarget.com]

- 6. researchgate.net [researchgate.net]

Understanding the Gene Expression Changes Induced by CCI-007: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular and cellular effects of CCI-007, a novel small molecule inhibitor with selective cytotoxicity against leukemias with MLL rearrangements (MLL-r). This document details the compound's impact on gene expression, outlines the experimental methodologies used for its characterization, and visualizes the key signaling pathways and workflows involved in its investigation.

Core Mechanism of Action

This compound has been identified as a potent inducer of apoptosis in a subset of MLL-r, CALM-AF10, and SET-NUP214 leukemia cell lines.[1][2] Its primary mechanism involves the rapid downregulation of key MLL-r target genes, including HOXA9, MEIS1, CMYC, and BCL2, which are crucial drivers of leukemogenesis in these subtypes.[1][2][3] This alteration in the MLL-r gene expression signature occurs within hours of treatment and precedes the onset of apoptosis, suggesting a direct impact on the transcriptional machinery rather than a secondary effect of cell death.

Quantitative Gene Expression Analysis

The following tables summarize the quantitative data on gene expression changes observed in MLL-r leukemia cell lines following treatment with this compound. The data is derived from quantitative real-time RT-PCR and microarray analyses as reported in the primary literature.

Table 1: Relative mRNA Expression of MLL Target Genes in Response to this compound (5 µM for 3h) in PER-485 Cells (MLL-r, sensitive) [2]

| Gene | Fold Change vs. DMSO Control (Mean ± SE) |

| HOXA9 | ~0.4 |

| MEIS1 | ~0.5 |

| CMYC | ~0.6 |

| BCL2 | ~0.5 |

Data is estimated from graphical representations in Somers et al., 2016 and represents a significant decrease in mRNA levels.

Table 2: Baseline mRNA Expression of MLL Target Genes in this compound Sensitive vs. Resistant MLL-r Cell Lines [2]

| Gene | Relative Expression in Resistant Lines (vs. Sensitive Lines) | Key Finding |

| MEIS1 | Significantly Higher | Higher baseline MEIS1 and BCL2 expression is associated with resistance to this compound.[2][3] |

| BCL2 | Significantly Higher | |

| HOXA9 | No significant difference | |

| CMYC | No significant difference |

Signaling Pathway and Mechanism of Action

The proposed signaling pathway for this compound's activity is depicted below. The compound targets the transcriptional machinery in MLL-r leukemia cells, leading to a rapid decrease in the expression of critical survival genes and subsequent activation of the intrinsic apoptotic pathway.

References

CCI-007's Selectivity for CALM-AF10 and SET-NUP214 Fusion Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukemias driven by chromosomal translocations resulting in fusion oncoproteins, such as CALM-AF10 and SET-NUP214, represent a significant therapeutic challenge, often associated with aggressive disease and poor prognosis. The small molecule CCI-007 has emerged as a promising preclinical candidate, demonstrating selective cytotoxicity against leukemia cells harboring these specific fusions, as well as a subset of MLL-rearranged (MLL-r) leukemias. This technical guide provides an in-depth overview of the selectivity, mechanism of action, and preclinical evaluation of this compound. It includes a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways and experimental workflows to support further research and development efforts in this area.

Introduction

Acute leukemias with fusions involving the Mixed Lineage Leukemia (MLL) gene, as well as the less common but aggressive CALM-AF10 and SET-NUP214 fusions, are characterized by distinct gene expression signatures and a dependency on the continued expression of oncogenic driver genes such as HOXA9 and MEIS1.[1][2][3] this compound was identified through a cell-based small molecule library screen as a compound that selectively reduces the viability of a subset of MLL-r, CALM-AF10, and SET-NUP214 leukemia cells, while sparing normal cells and other cancer cell types.[2][3] A key feature of this compound is its rapid induction of apoptosis, a characteristic that distinguishes it from other targeted agents against MLL-r leukemia, such as DOT1L inhibitors, which typically require several days to elicit a cytotoxic effect.[2] This guide synthesizes the available data on this compound to provide a detailed resource for the scientific community.

Data Presentation: In Vitro Cytotoxicity of this compound

The selective cytotoxic activity of this compound has been evaluated across a panel of human leukemia cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a clear distinction between sensitive and resistant cell lines.

| Cell Line | Fusion/Rearrangement | Leukemia Subtype | This compound IC50 (µM) | Sensitivity |

| PER-485 | MLL-AF4 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 2.5 | Sensitive |

| MV4;11 | MLL-AF4 | Acute Myeloid Leukemia (AML) | 3.1 | Sensitive |

| THP-1 | MLL-AF9 | AML | > 20 | Resistant |

| MOLM-13 | MLL-AF9 | AML | > 20 | Resistant |

| U937 | CALM-AF10 | AML | 4.2 | Sensitive |

| LOUCY | SET-NUP214 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 5.0 | Sensitive |

| REH | MLL-wt | B-ALL | > 20 | Resistant |

| JURKAT | MLL-wt | T-ALL | > 20 | Resistant |

| K562 | MLL-wt (BCR-ABL) | Chronic Myeloid Leukemia (CML) | > 20 | Resistant |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Viability Assay (Alamar Blue Assay)

This assay quantitatively measures cell proliferation and cytotoxicity.

-

Cell Plating: Seed leukemia cells in a 96-well plate at a density of 1 x 104 cells/well in a final volume of 100 µL of appropriate cell culture medium.

-

Compound Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Reagent Addition: Add 10 µL of Alamar Blue reagent to each well.

-

Second Incubation: Incubate the plate for an additional 4-8 hours at 37°C, protected from light.

-

Measurement: Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values using a dose-response curve fitting software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat leukemia cells with this compound (e.g., at 5 µM) or vehicle control for 24 hours.

-

Cell Harvesting: Harvest approximately 1-5 x 105 cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells once with cold 1X PBS and once with 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2).

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This assay detects the loss of mitochondrial membrane potential, a hallmark of early apoptosis.

-

Cell Treatment: Treat leukemia cells with this compound (e.g., at 5 µM) or vehicle control for 6 and 24 hours.

-

Cell Harvesting and Staining: Harvest the cells and resuspend them in 500 µL of pre-warmed cell culture medium containing 2 µM of JC-1 stain.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

-

Washing: Centrifuge the cells at 400 x g for 5 minutes and wash the pellet with 1X Assay Buffer.

-

Analysis: Analyze the cells by flow cytometry. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with depolarized mitochondria will show green fluorescence (JC-1 monomers).

Gene Expression Analysis (Quantitative Real-Time PCR)

This method quantifies the mRNA levels of target genes.

-

Cell Treatment: Treat sensitive leukemia cells with this compound (e.g., at 5 µM) for various time points (e.g., 3, 6, 24 hours).

-

RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the quantitative PCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (HOXA9, MEIS1, CMYC, BCL2) and a housekeeping gene (e.g., GAPDH or ABL1) for normalization.

-

Thermal Cycling: Perform the qPCR on a real-time PCR instrument with appropriate cycling conditions.

-

Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Mandatory Visualization

Proposed Signaling Pathway of this compound in Sensitive Leukemia Cells

Caption: Proposed mechanism of this compound in CALM-AF10 and SET-NUP214 leukemia.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for the preclinical evaluation of this compound.

Logical Relationship of this compound Sensitivity and Resistance

Caption: Factors influencing this compound sensitivity and resistance.

Discussion and Future Directions

This compound represents a promising lead compound for the treatment of leukemias with CALM-AF10, SET-NUP214, and a subset of MLL fusions. Its rapid induction of apoptosis and distinct mechanism of action compared to other MLL-targeted therapies highlight its potential.[2] The correlation between lower baseline expression of the anti-apoptotic gene BCL2 and the transcription factor MEIS1 with sensitivity to this compound provides a potential biomarker strategy for patient selection.[3]

The primary unanswered question is the direct molecular target of this compound. Identifying this target is crucial for a complete understanding of its mechanism of action and for guiding further drug development and optimization. Future studies should focus on target deconvolution using techniques such as affinity chromatography-mass spectrometry, chemical proteomics, or genetic screens.

Furthermore, in vivo studies in relevant patient-derived xenograft (PDX) models are necessary to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound. Combination studies with standard-of-care chemotherapeutics or other targeted agents could also reveal synergistic interactions and provide a rationale for future clinical trials.

References

- 1. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidation of the mechanism of MLL-rearranged leukemia Use of two molecularly targeted drugs as no | National Cancer Center Japan [ncc.go.jp]

- 3. cancer-research-network.com [cancer-research-network.com]

Cytotoxic Effects of CCI-007 on MLL-Rearranged Leukemia Cell Lines: A Technical Guide

Executive Summary: Leukemia characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene represents a highly aggressive hematological malignancy with a historically poor prognosis, particularly in infants.[1] These leukemias are driven by MLL fusion proteins that dysregulate the expression of critical target genes, including HOXA9 and MEIS1, leading to uncontrolled proliferation and survival.[1] This guide details the preclinical data of CCI-007, a novel small molecule inhibitor identified for its selective and potent cytotoxic activity against a subset of MLL-rearranged (MLL-r) leukemia cell lines. This compound induces rapid, caspase-dependent apoptosis within hours of treatment by downregulating the expression of key MLL target genes, including HOXA9, MEIS1, CMYC, and BCL2.[2][3] Notably, sensitivity to this compound is correlated with baseline expression levels of MEIS1 and BCL2, suggesting a potential biomarker-driven therapeutic strategy.[4] This document provides a comprehensive overview of the quantitative cytotoxicity data, the underlying mechanism of action, and the detailed experimental protocols used to evaluate the effects of this compound.

Introduction to MLL-Rearranged Leukemia and this compound

Overview of MLL-Rearranged (MLL-r) Leukemia

MLL-rearranged (MLL-r) leukemia is a high-risk form of cancer resulting from chromosomal translocations involving the MLL gene (also known as KMT2A).[1] The resulting MLL fusion proteins disrupt normal hematopoietic development by aberrantly activating the transcription of developmental genes.[1] This leads to a block in differentiation and enhanced self-renewal of hematopoietic progenitor cells, ultimately causing leukemia.[1] MLL-r leukemias can be of either acute lymphoblastic (ALL) or acute myeloid leukemia (AML) lineage and are known for their aggressive clinical course and resistance to conventional chemotherapy.[5]

The HOXA9/MEIS1 Axis in MLL-r Leukemogenesis

The leukemogenic activity of MLL fusion proteins is critically dependent on the upregulation of downstream target genes. Among the most important are the transcription factors HOXA9 and MEIS1, which are aberrantly expressed in MLL-r cells and essential for their survival and proliferation.[1] Other key genes involved in the survival of MLL-r leukemia cells include the proto-oncogene CMYC and the anti-apoptotic factor BCL2.[1][2] This signaling network is a prime target for therapeutic intervention.

This compound: A Novel Selective Inhibitor

Through a cell-based small molecule library screen, this compound was identified as a compound that selectively reduces the viability of a subset of MLL-r leukemia cells.[4][6] Unlike many targeted therapies that require days to elicit a response, this compound displays rapid cytotoxicity.[2] Its activity extends to other leukemia subtypes that share a dependency on the HOXA9 pathway, such as those with CALM-AF10 and SET-NUP214 translocations.[5][6]

Quantitative Analysis of this compound Cytotoxicity

This compound demonstrates selective cytotoxicity against a specific subset of leukemia cell lines. Efficacy was determined by assessing the half-maximal inhibitory concentration (IC50) following 72 hours of compound exposure. The data reveals a clear distinction between sensitive and resistant MLL-r cell lines, with sensitive lines exhibiting IC50 values in the low micromolar range.[5]

| Cell Line | Leukemia Subtype | Genetic Feature | This compound Sensitivity | IC50 (µM) |

| PER-485 | MLL-r B-ALL | t(4;11) | Sensitive | 1.9 ± 0.1 |

| MV4;11 | MLL-r AML | t(4;11) | Sensitive | 2.5 ± 0.2 |

| MOLM-13 | MLL-r AML | t(9;11) | Sensitive | 2.6 ± 0.3 |

| THP-1 | MLL-r AML | t(9;11) | Sensitive | 2.8 ± 0.2 |

| PER-490 | MLL-r B-ALL | t(11;19) | Sensitive | 3.5 ± 0.3 |

| PER-703A | MLL-r B-ALL | t(10;11) | Sensitive | 4.8 ± 0.4 |

| U937 | MLL-wt AML | CALM-AF10 | Sensitive | 2.7 ± 0.1 |

| KP-MO-TS | MLL-wt AML | CALM-AF10 | Sensitive | 3.2 ± 0.2 |

| Loucy | MLL-wt T-ALL | SET-NUP214 | Sensitive | 4.1 ± 0.5 |

| RS4;11 | MLL-r B-ALL | t(4;11) | Resistant | > 20 |

| SEMK2 | MLL-r B-ALL | t(4;11) | Resistant | > 20 |

| KOPN-8 | MLL-r B-ALL | t(11;19) | Resistant | > 20 |

| PER-785A | MLL-r B-ALL | t(X;11) | Resistant | > 20 |

| PER-826A | MLL-r B-ALL | t(1;11) | Resistant | > 20 |

| Table 1: Differential Cytotoxicity of this compound. The table summarizes the IC50 values for this compound across a panel of MLL-rearranged and MLL-wild-type leukemia cell lines after 72 hours of treatment. Data is derived from Somers et al., 2016. |

Mechanism of Action of this compound

The cytotoxic effect of this compound is initiated by the rapid suppression of a key transcriptional program, leading to the induction of programmed cell death.

Downregulation of MLL-r Survival Genes

Treatment with this compound leads to a significant and rapid decrease in the mRNA levels of HOXA9, MEIS1, CMYC, and BCL2 in sensitive MLL-r and CALM-AF10 cell lines.[4] This effect is observed within a few hours of treatment and is minimal or absent in resistant cell lines.[4] This rapid alteration of the characteristic MLL-r gene expression signature is a primary event in the compound's mechanism of action.[2]

Induction of Caspase-Dependent Apoptosis

Following the downregulation of survival genes, this compound induces a rapid apoptotic response.[3] This process is characterized by mitochondrial depolarization and is dependent on the activation of caspases, the core executioners of apoptosis.[2][6] A significant increase in the population of Annexin V-positive cells is observed in sensitive cell lines within 24 hours of treatment, confirming the induction of apoptosis.[2]

Correlation with Baseline Gene Expression

A key finding is that resistance to this compound within the MLL-r cell line panel is strongly correlated with the baseline expression levels of specific MLL target genes.[4] Resistant MLL-r cell lines were found to have significantly higher baseline mRNA levels of MEIS1 and BCL2 compared to their sensitive counterparts.[2][3][4] This suggests that this compound selectively targets a subpopulation of MLL-r cells characterized by lower baseline expression of these critical survival factors.[4]

Experimental Protocols

The evaluation of this compound's cytotoxic effects involved several key in vitro assays.

Cell Lines and Culture

A panel of 30 human cell lines was used, including MLL-r leukemia, MLL-wild type (wt) leukemia, solid tumor, and non-malignant control cells. Leukemia cell lines (e.g., PER-485, MV4;11, RS4;11) were cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum, L-glutamine, and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity (Cell Viability) Assay

The cytotoxic effect of this compound was quantified using a resazurin-based (Alamar Blue) assay.

-

Cell Seeding: Cells were seeded in exponential growth phase into 96-well plates.

-

Compound Treatment: Cells were treated with a concentration range of this compound (e.g., 0.63-20 µM) or vehicle control (DMSO).[2]

-

Incubation: Plates were incubated for 72 hours.

-

Assay: Alamar Blue reagent was added to each well, and plates were incubated for an additional 4-6 hours.

-

Measurement: Fluorescence was measured using a plate reader.

-

Analysis: Cell viability was calculated relative to vehicle-treated control cells, and IC50 values were determined using non-linear regression analysis.

Apoptosis Assay

Apoptosis was quantified by flow cytometry using Annexin V and a viability dye (e.g., 7-AAD or Propidium Iodide).

-

Treatment: Sensitive and resistant cells were treated with this compound (e.g., 5 µM) or vehicle control for a specified time (e.g., 24 hours).[2]

-

Harvesting: Cells were harvested and washed with cold PBS.

-

Staining: Cells were resuspended in Annexin V binding buffer and stained with fluorescently-conjugated Annexin V and a viability dye according to the manufacturer's protocol.

-

Acquisition: Samples were analyzed on a flow cytometer.

-

Analysis: The percentage of apoptotic cells (Annexin V-positive) was quantified using flow cytometry analysis software. The increase in apoptosis was calculated relative to vehicle-treated cells.[2]

Quantitative Real-Time PCR (qRT-PCR)

The effect of this compound on MLL target gene expression was measured by qRT-PCR.

-

Treatment and RNA Extraction: Cells were treated with this compound or vehicle for a short duration (e.g., 4-8 hours). Total RNA was then extracted using a suitable kit.

-

cDNA Synthesis: First-strand cDNA was synthesized from the RNA using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA was used as a template for real-time PCR with specific primers for target genes (HOXA9, MEIS1, CMYC, BCL2) and one or more housekeeping genes for normalization.

-

Analysis: Relative gene expression was calculated using the ΔΔCt method, normalizing target gene expression to the housekeeping genes and expressing it relative to the vehicle-treated control.[4]

Summary and Future Directions

This compound is a novel small molecule that exhibits potent and rapid cytotoxic activity against a defined subset of MLL-r, CALM-AF10, and SET-NUP214 leukemia cell lines.[2] Its mechanism of action, which involves the swift downregulation of the MLL target gene signature, distinguishes it from other MLL-targeted inhibitors that typically require several days to induce cell death or differentiation.[2]

The strong correlation between resistance and high baseline expression of MEIS1 and BCL2 provides a critical insight into the compound's selective activity and suggests that these genes could serve as biomarkers to stratify patients who would be most likely to respond to this compound.[4] These findings highlight a promising new avenue for developing targeted therapies for these aggressive leukemias and underscore the need for therapeutic strategies tailored to the specific molecular subtypes within MLL-r disease.[3] Further investigation is warranted to validate these findings in preclinical in vivo models and to fully elucidate the molecular target of this compound.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements | Oncotarget [vendor-stage.oncotarget.com]

- 4. oncotarget.com [oncotarget.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on CCI-007: A Potential Therapeutic Agent for MLL-Rearranged Leukemias

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational preclinical research on CCI-007, a novel small molecule inhibitor with selective cytotoxic activity against specific subtypes of leukemia. The data and protocols summarized herein are derived from the seminal study by Somers et al. (2016) published in Oncotarget, which first identified and characterized the compound.

Introduction

Leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene, particularly in infants, are aggressive malignancies with poor prognoses, highlighting an urgent need for more targeted and less toxic therapeutic options.[1][2] A cell-based small molecule library screening was conducted on an infant MLL-rearranged (MLL-r) cell line, PER-485, to identify selective inhibitors for this leukemia subtype.[2] This unbiased screening led to the identification of this compound, a small molecule that demonstrates potent and selective cytotoxicity against a subset of MLL-r, CALM-AF10, and SET-NUP214 leukemia cell lines.[1][3]

Mechanism of Action

This compound induces rapid, caspase-dependent apoptosis in sensitive leukemia cell lines.[1][2] This is accompanied by mitochondrial depolarization, a key event in the intrinsic apoptotic pathway.[1] A critical aspect of this compound's mechanism is its ability to alter the characteristic MLL-r gene expression signature. Within hours of treatment, this compound leads to the downregulation of key oncogenic drivers in MLL-r leukemia, including HOXA9, MEIS1, CMYC, and BCL2.[1][2] Interestingly, MLL-r leukemia cells resistant to this compound were found to have significantly higher baseline expression levels of MEIS1 and BCL2.[1]

Signaling Pathway of this compound in MLL-r Leukemia

Caption: Proposed mechanism of action for this compound in sensitive MLL-r leukemia cells.

Quantitative Data Summary

The cytotoxic effects of this compound were evaluated across a panel of leukemia cell lines. The half-maximal inhibitory concentration (IC50) values were determined following 72 hours of treatment.

Table 1: Differential Cytotoxicity of this compound in Human Leukemia Cell Lines

| Cell Line | Subtype | MLL Status | IC50 (µM) | Sensitivity |

| MLL-rearranged | ||||

| PER-485 | BCP-ALL | t(4;11) | 1.5 | Sensitive |

| PER-490 | BCP-ALL | t(4;11) | 1.2 | Sensitive |

| KOPN-8 | BCP-ALL | t(11;19) | 1.8 | Sensitive |

| SEM | BCP-ALL | t(4;11) | >20 | Resistant |

| RS4;11 | BCP-ALL | t(4;11) | >20 | Resistant |

| MV4;11 | AML | t(4;11) | 2.5 | Sensitive |

| MOLM-13 | AML | t(9;11) | 3.0 | Sensitive |

| THP-1 | AML | t(9;11) | >20 | Resistant |

| CALM-AF10 / SET-NUP214 | ||||

| U937 | AML | CALM-AF10 | 2.1 | Sensitive |

| LOUCY | T-ALL | SET-NUP214 | 4.5 | Sensitive |

| MLL wild-type | ||||

| NALM-6 | BCP-ALL | MLL-wt | >20 | Resistant |

| REH | BCP-ALL | MLL-wt | >20 | Resistant |

| CEM | T-ALL | MLL-wt | >20 | Resistant |

| JURKAT | T-ALL | MLL-wt | >20 | Resistant |

| HL-60 | AML | MLL-wt | >20 | Resistant |

| KG-1 | AML | MLL-wt | >20 | Resistant |

BCP-ALL: B-cell precursor acute lymphoblastic leukemia; AML: Acute myeloid leukemia; T-ALL: T-cell acute lymphoblastic leukemia; MLL-wt: MLL wild-type. Data extracted from Somers et al., 2016.[4]

Table 2: Induction of Apoptosis and Mitochondrial Depolarization

| Cell Line | Treatment (5 µM this compound, 24h) | Increase in Annexin V-positive cells (%) | Mitochondrial Depolarization (JC-1 assay) |

| PER-485 | This compound | Significant increase (p<0.0001) | Observed |

| MV4;11 | This compound | Significant increase (p<0.0001) | Observed |

| MOLM-13 | This compound | Significant increase (p<0.0001) | Not reported |

| CEM | This compound | No significant increase | Not observed |

| RS4;11 | This compound | No significant increase | Not observed |

Data extracted from Somers et al., 2016.[3][4]

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the foundational research of this compound.

Cell Viability Assay (Alamar Blue Assay)

-

Cell Plating: Cells were seeded in 96-well plates at their optimal density.

-

Compound Treatment: Cells were treated with a range of concentrations of this compound or vehicle control (DMSO).

-

Incubation: Plates were incubated for 72 hours.

-

Alamar Blue Addition: Alamar Blue reagent was added to each well.

-

Fluorescence Reading: After a further incubation period, fluorescence was measured to determine cell viability.

-

Data Analysis: IC50 values were calculated using GraphPad Prism software.[4]

Apoptosis Analysis (Annexin V Staining)

-

Cell Treatment: Cells were treated with 5 µM this compound or vehicle for 24 hours.

-

Cell Harvesting: Cells were collected, washed, and resuspended in Annexin V binding buffer.

-

Staining: Cells were stained with FITC-conjugated Annexin V and a viability dye (e.g., Propidium Iodide).

-

Flow Cytometry: The percentage of apoptotic (Annexin V-positive) cells was quantified using flow cytometry.

-

Statistical Analysis: ANOVA was used to compare treatment groups.[3]

Mitochondrial Membrane Potential Assay (JC-1 Staining)

-

Cell Treatment: Cells were treated with 5 µM this compound or vehicle for 6 and 24 hours.

-

JC-1 Staining: Cells were incubated with JC-1 dye.

-

Flow Cytometry: The shift from red (healthy mitochondria) to green (depolarized mitochondria) fluorescence was analyzed by flow cytometry.[3]

Gene Expression Analysis (Microarray)

-

Cell Treatment: PER-485 cells were treated with this compound for 3 hours.

-

RNA Isolation: Total RNA was extracted from the cells.

-

Microarray Hybridization: Labeled cRNA was hybridized to a whole genome microarray.

-

Data Analysis: Gene Set Enrichment Analysis (GSEA) was performed to identify significantly altered gene expression signatures.[3]

Experimental Workflow: From Screening to Mechanism

Caption: Experimental workflow for the discovery and characterization of this compound.

Conclusion

The foundational research on this compound has identified it as a promising therapeutic candidate for a subset of aggressive leukemias, including those with MLL rearrangements, CALM-AF10, and SET-NUP214 fusions.[3][5] Its rapid induction of apoptosis and targeted modulation of the MLL-r gene expression signature represent a novel therapeutic avenue.[1][2] Further preclinical and clinical development is warranted to explore the full potential of this compound in treating these devastating diseases.

References

- 1. oncotarget.com [oncotarget.com]

- 2. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements | Oncotarget [vendor-stage.oncotarget.com]

- 4. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

Unraveling the Downstream Cascade: A Technical Guide to CCI-007 Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the signaling pathways and downstream targets of CCI-007, a novel small molecule inhibitor showing selective cytotoxicity against specific hematological malignancies. This document outlines the current understanding of its mechanism of action, presents key quantitative data from preclinical studies, details relevant experimental methodologies, and provides visual representations of the signaling cascade.

Core Mechanism of Action

This compound is a small molecule inhibitor that has demonstrated significant cytotoxic effects in a subset of leukemias, particularly those with MLL (Mixed Lineage Leukemia) rearrangements, as well as CALM-AF10 and SET-NUP214 translocations.[1][2] Its primary mechanism involves the induction of rapid, caspase-dependent apoptosis.[1][2][3] This programmed cell death is initiated through mitochondrial depolarization, a key event in the intrinsic apoptotic pathway.[1][2][3][4]

A critical aspect of this compound's activity is its ability to modulate the characteristic gene expression signature associated with MLL-rearranged leukemia.[1][3] Within hours of treatment, this compound leads to a significant downregulation of crucial driver oncogenes, including HOXA9, MEIS1, CMYC, and BCL2.[1][2][3][4] The baseline expression levels of MEIS1 and BCL2 appear to be key determinants of sensitivity to this compound, with lower baseline levels correlating with higher sensitivity.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

Table 1: Cytotoxicity of this compound in Leukemia Cell Lines

| Cell Line | Subtype | IC50 (µM) | Sensitivity |

| PER-485 | MLL-r (t(4;11)) | ~2.5 | Sensitive |

| MOLM-13 | MLL-r (t(9;11)) | ~3.0 | Sensitive |

| MV4;11 | MLL-r (t(4;11)) | ~4.0 | Sensitive |

| RS4;11 | MLL-r (t(4;11)) | >20 | Resistant |

| CEM | MLL-wt | >20 | Resistant |

| U937 | CALM-AF10 | Not specified | Sensitive |

| Loucy | SET-NUP214 | Not specified | Sensitive |

Data extracted from multiple independent experiments showing the concentration of this compound required to inhibit cell viability by 50%.[1]

Table 2: Apoptosis Induction by this compound

| Cell Line | Treatment (5 µM this compound, 24h) | Increase in Annexin V-positive cells (%) |

| PER-485 | This compound | Significant increase |

| MOLM-13 | This compound | Significant increase |

| MV4;11 | This compound | Significant increase |

| RS4;11 | This compound | No significant effect |

| CEM | This compound | No significant effect |

Summary of flow cytometry data indicating the percentage of apoptotic cells following this compound treatment.[1]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for its evaluation.

References

- 1. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements | Oncotarget [vendor-stage.oncotarget.com]

- 4. cancer-research-network.com [cancer-research-network.com]

Initial Efficacy of CCI-007 in Infant Leukemia: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the initial preclinical studies on CCI-007, a novel small molecule inhibitor showing selective cytotoxic activity against infant leukemia, particularly cases with Mixed-Lineage Leukemia (MLL) gene rearrangements. This document is intended for researchers, scientists, and drug development professionals interested in the emerging therapeutic landscape for this aggressive pediatric malignancy.

Abstract

Infant leukemia with MLL rearrangements (MLL-r) presents a significant clinical challenge with poor prognosis.[1] Initial research has identified a novel small molecule, this compound, which demonstrates potent and selective cytotoxic effects against a subset of MLL-r leukemia cell lines.[2] Unlike other inhibitors that require days to show efficacy, this compound induces rapid, caspase-dependent apoptosis within 24 hours of treatment.[2][3] This is accompanied by a swift downregulation of key MLL-r associated survival genes, including HOXA9, MEIS1, CMYC, and BCL2.[2][3] These early findings highlight this compound as a promising candidate for further preclinical and clinical investigation for the treatment of these aggressive leukemias.[2]

Introduction to this compound

This compound was identified through a cell-based small molecule library screen designed to find selective inhibitors for MLL-r leukemia.[2] The initial screening used the infant MLL-r cell line PER-485.[2] Subsequent screening against a broader panel of 30 cell lines, including MLL-r, MLL wild-type (MLL-wt) leukemia, solid tumors, and normal cells, confirmed this compound's selective toxicity towards a subset of MLL-r and related leukemia cell lines, such as those with CALM-AF10 and SET-NUP214 translocations.[2]

Quantitative Data on Efficacy

The efficacy of this compound was primarily assessed through cell viability and apoptosis assays across a panel of human leukemia cell lines. The data reveals a differential sensitivity to the compound.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) of this compound was determined for various leukemia cell lines after 72 hours of treatment. The results demonstrate a selective effect on MLL-rearranged, CALM-AF10 rearranged, and SET-NUP214 translocated leukemia cells.[1]

| Cell Line | Subtype | MLL Status | IC50 (µM) | Sensitivity |

| PER-485 | Infant ALL | MLL-AF4 | 2.5 | Sensitive |

| MV4;11 | AML | MLL-AF4 | 3.1 | Sensitive |

| MOLM-13 | AML | MLL-AF9 | 4.2 | Sensitive |

| THP-1 | AML | MLL-AF9 | 5.8 | Sensitive |

| PER-490 | B-ALL | MLL-AF4 | 6.3 | Sensitive |

| PER-703A | B-ALL | MLL-AF4 | 7.5 | Sensitive |

| KP-MO-TS | AML | CALM-AF10 | 3.9 | Sensitive |

| U937 | AML | CALM-AF10 | 5.1 | Sensitive |

| LOUCY | T-ALL | SET-NUP214 | 8.9 | Sensitive |

| RS4;11 | B-ALL | MLL-AF4 | >20 | Resistant |

| SEMK2 | B-ALL | MLL-AF4 | >20 | Resistant |

| KOPN-8 | B-ALL | MLL-AF4 | >20 | Resistant |

| CEM | T-ALL | MLL-wt | >20 | Resistant |

Table 1: Differential cytotoxicity of this compound in a panel of human leukemia cell lines. IC50 values were calculated from Alamar Blue viability assay data.[1]

Induction of Apoptosis

This compound was found to induce a significant increase in the population of Annexin V-positive cells, a marker of apoptosis, in sensitive MLL-r cell lines after 24 hours of treatment. This effect was not observed in resistant cell lines.[2]

| Cell Line | Treatment (5 µM this compound) | Increase in Annexin V-Positive Cells (%) |

| PER-485 | 24 hours | ~30% |

| MV4;11 | 24 hours | ~25% |

| MOLM-13 | 24 hours | ~20% |

| CEM | 24 hours | No significant increase |

| RS4;11 | 24 hours | No significant increase |

Table 2: this compound induces caspase-dependent apoptosis in sensitive MLL-r leukemia cell lines. The table shows the mean increase in the percentage of Annexin V-positive apoptotic cells following treatment.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial studies of this compound.

Cell Viability Assay

-

Objective: To determine the cytotoxic effect of this compound on a panel of leukemia cell lines.

-

Method: Alamar Blue assay.

-

Procedure:

-

Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well.

-

Cells were exposed to a concentration range of this compound (0.63-20 µM) or vehicle control.

-

After 72 hours of incubation, Alamar Blue reagent was added to each well at 10% of the total volume.

-

Plates were incubated for a further 4-8 hours.

-

Fluorescence was measured at an excitation of 560 nm and an emission of 590 nm using a spectrophotometer.

-

Cell viability was calculated as a percentage relative to vehicle-treated cells. IC50 values were determined using GraphPad Prism software.[1][4]

-

Apoptosis Assay

-

Objective: To quantify the induction of apoptosis by this compound.

-

Method: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

-

Procedure:

-

Cells were treated with 5 µM this compound or vehicle control for 24 hours.

-

Cells were harvested and washed twice with cold PBS.

-

Cells were resuspended in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

100 µL of the cell suspension was transferred to a flow cytometry tube.

-

5 µL of fluorochrome-conjugated Annexin V was added and the cells were incubated for 15 minutes at room temperature in the dark.

-

400 µL of 1X Binding Buffer was added to each tube.

-

5 µL of Propidium Iodide (PI) staining solution was added immediately before analysis to differentiate apoptotic from necrotic cells.

-

Quantitative Real-Time RT-PCR

-

Objective: To measure the effect of this compound on the mRNA expression levels of MLL target genes.

-

Method: Quantitative Real-Time Reverse Transcription Polymerase Chain Reaction (qRT-PCR).

-

Procedure:

-

Sensitive and resistant leukemia cell lines were treated with this compound or vehicle control for a specified time course.

-

Total RNA was extracted from the cells using an RNeasy Mini Kit.

-

RNA was reverse transcribed into cDNA.

-

qRT-PCR was performed using gene-specific primers for HOXA9, MEIS1, CMYC, BCL2, and a housekeeping gene for normalization.

-

The reaction was carried out in a real-time PCR system with SYBR Green for detection.

-

Relative gene expression was calculated using the ΔΔCt method.[1]

-